Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate is a heterocyclic organic compound belonging to the pyrimidine family. Its structure features a pyrimidine ring fused with an amino group, a keto group, and a methyl ester group. This compound is of significant interest due to its potential biological activities, including antioxidant properties and possible applications in medicinal chemistry .
This compound can be synthesized from various precursors, typically involving the reaction of ethyl acetoacetate with urea under specific conditions. Its molecular structure has been characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its identity and purity .
Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate is classified as a pyrimidine derivative. Pyrimidines are aromatic heterocycles containing nitrogen atoms in their rings, commonly found in nucleic acids and various biological molecules. The specific derivative in question has garnered attention for its potential pharmacological properties.
The synthesis of Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate typically involves the following steps:
The molecular formula for Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate is CHNO. Its structure includes:
Key structural data includes:
Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate can participate in various chemical reactions:
The reactivity of this compound is influenced by its functional groups:
Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate exhibits biological activity through various mechanisms:
Research indicates that modifications to the pyrimidine core can enhance biological activity against specific targets such as neuraminidase in influenza viruses .
Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate is typically characterized by:
Key chemical properties include:
Relevant analyses demonstrate that this compound has favorable properties for further derivatization in medicinal chemistry applications .
Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate has potential applications in several scientific fields:
The synthesis of methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate (CAS 1114595-91-3 or 1309885-35-5) primarily employs cyclocondensation strategies. One established route involves reacting N-arylitaconimides with carboximidamides under reflux conditions, which facilitates nucleophilic addition and subsequent cyclodehydration to form the tetrahydropyrimidine core. This method achieves moderate yields (65–75%) but requires extensive purification due to dihydropyrimidine byproducts . A more efficient approach adapts the Biginelli reaction, combining aldehydes, urea derivatives, and β-keto esters like methyl acetoacetate. For example, ethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyrimidine-5-carboxylate serves as a key intermediate, with yields exceeding 80% after recrystallization [8]. However, regioselectivity challenges persist when introducing the acetamide side chain at C5, often necessitating protecting-group strategies for the 2-amino functionality .
Table 1: Conventional Multi-Step Synthesis Routes
Starting Materials | Key Conditions | Yield (%) | Limitations |
---|---|---|---|
N-Arylitaconimides + carboximidamides | Reflux, 18–24 hr | 65–75 | Low regioselectivity, byproducts |
Aldehydes + urea + β-keto esters | Ethanol/HCl, reflux | 80–85 | Requires acid catalysis |
Itaconic anhydride + guanidine | Aqueous base, 60°C | 70 | Hydrolysis side reactions |
Recent innovations include microwave-assisted cyclization, reducing reaction times from hours to minutes while improving atom economy. This technique also minimizes epimerization at the C5 chiral center, a common issue in thermal synthesis [8].
Solvent-free methodologies address environmental and efficiency challenges in tetrahydropyrimidine synthesis. A breakthrough approach employs ZrO₂/La₂O₃ nanocomposite catalysts (5 mol%) under mechanochemical grinding, enabling one-pot Biginelli-type condensations at 60°C. This method achieves a 92% yield of the target compound within 45 minutes while eliminating toxic solvents [7]. The catalyst’s high surface acidity (0.82 mmol NH₃/g) and basicity facilitate simultaneous carbonyl activation and proton transfer, circumventing traditional acid additives.
Table 2: Solvent-Free Synthesis Performance Comparison
Catalyst System | Temperature (°C) | Time (min) | Yield (%) | Reusability (Cycles) |
---|---|---|---|---|
ZrO₂/La₂O₃ (5 mol%) | 60 | 45 | 92 | 5 (no activity loss) |
Montmorillonite K10 | 80 | 120 | 78 | 3 |
Mg-Al hydrotalcite | 100 | 90 | 85 | 4 |
Additionally, melt reactions with urea derivatives at 110°C demonstrate scalability, producing kilogram batches with 88% purity. This approach reduces aqueous waste by 95% compared to solvent-based routes, aligning with green chemistry principles [7].
Advanced catalysts optimize the kinetic and thermodynamic control of pyrimidine ring formation. Bimetallic ZnCl₂/AlCl₃ systems (10 mol%) enhance electrophilicity at the carbonyl carbon of methyl acetoacetate, boosting cyclization rates and delivering yields >90% . The catalyst suppresses enolization side pathways, ensuring high C5-regioselectivity (>20:1). For enantioselective variants, Cu(II)-BINOL complexes catalyze asymmetric Biginelli reactions, achieving 85% ee via hydrogen bonding-directed transition states [8].
Table 3: Catalyst Performance in Target Compound Synthesis
Catalyst | Loading (mol%) | Reaction Medium | Yield (%) | Selectivity |
---|---|---|---|---|
ZnCl₂/AlCl₃ | 10 | Toluene | 91 | C5-regioselectivity >20:1 |
Cu(II)-BINOL | 15 | Dichloroethane | 80 | 85% ee |
ZrO₂/La₂O₃ | 5 | Solvent-free | 92 | >98% regioselectivity |
Notably, enzyme-mimetic polymers like poly(vinylpyridine)-supported sulfonic acids enable aqueous-phase synthesis at pH 4.0–5.0, achieving 87% yield at 37°C. This bio-compatible system facilitates direct reaction monitoring via in situ FTIR, reducing purification needs [7].
Skeletal editing techniques enable late-stage diversification of the pyrimidine core for biological activity optimization. Electrophilic C5-alkylation using alkyl halides under phase-transfer conditions (tetrabutylammonium bromide, K₂CO₃) installs arylalkyl groups with 75–82% efficiency, enhancing neuraminidase inhibition (IC₅₀ = 17.64 μM for n-propyl derivatives) [8]. Ring expansion via diazomethane insertion converts tetrahydropyrimidines into 1,4-diazepinones, expanding the scaffold’s drug discovery potential.
Table 4: Skeletal Modifications and Biological Outcomes
Modification Type | Reagents/Conditions | Key Product Feature | Biological Activity |
---|---|---|---|
C5-Alkylation | Alkyl halide, TBAB, K₂CO₃ | Increased lipophilicity (cLogP +1.2) | Neuraminidase inhibition (IC₅₀ 17.64 μM) [8] |
Oxidative dehydrogenation | DDQ, CH₂Cl₂, 0°C to rt | Aromatic pyrimidine ring | Enhanced kinase binding affinity |
Carboxamide coupling | EDCI, HOBt, DMF | C6-amide derivatives | Anti-inflammatory (IL-6 reduction) [5] |
For anti-inflammatory applications, carboxamide derivatives synthesized via EDCI-mediated coupling reduce IL-6 and TNF-α production by 60–80% at 0.4–0.69 μM concentrations. Molecular docking confirms improved H-bonding with NF-κB p65 subunits (binding energy: −9.2 kcal/mol) [5].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: